N,N-Dimethyl-3-(methylsulfanyl)aniline: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
N,N-Dimethyl-3-(methylsulfanyl)aniline: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Executive Summary & Structural Significance
N,N-Dimethyl-3-(methylsulfanyl)aniline (also known as 3-(methylthio)-N,N-dimethylaniline) is a highly specialized, dual-functionalized aromatic compound. Structurally, it consists of a central benzene ring substituted with a dimethylamino group (–N(CH3)2) at the C1 position and a methylsulfanyl group (–SCH3) at the C3 (meta) position.
In drug development and advanced materials science, this specific structural motif is highly valued. The tertiary amine acts as a classic pharmacophore for central nervous system (CNS) target binding, while the thioether linkage provides a tunable vector for modulating a molecule's lipophilicity (logP) and facilitating unique sulfur- π interactions within protein binding pockets. As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic building block whose reactivity is dictated by the complex interplay of its electron-donating substituents.
Physicochemical Profiling & Electronic Dynamics
The chemical behavior of N,N-Dimethyl-3-(methylsulfanyl)aniline is governed by the reinforcing electronic effects of its substituents. The dimethylamino group is a powerful electron donor via resonance (+M effect) but weakly electron-withdrawing via induction (-I)[1]. Similarly, the methylthio group exhibits a +M/-I profile. Because they are situated meta to one another, their resonance effects do not directly conflict, rendering the aromatic ring highly electron-rich and exceptionally reactive toward electrophilic aromatic substitution (EAS).
Below is a consolidated physicochemical profile, synthesizing known data from its base structural analogs, N,N-dimethylaniline[2] and 3-(methylthio)aniline[3].
| Property | Value / Description | Derivation / Reference |
| Chemical Formula | C9H13NS | Standard structural derivation |
| Molecular Weight | 167.27 g/mol | Calculated |
| Physical State | Pale yellow to amber oily liquid | Analogous to N,N-Dimethylaniline[2] |
| Boiling Point | ~250–260 °C (at 760 mmHg) | Extrapolated from 3-(methylthio)aniline[3] |
| Density | ~1.08 g/mL at 25 °C | Estimated based on parent anilines[1] |
| Solubility | Insoluble in water; soluble in DCM, THF | Characteristic of tertiary anilines[2],[4] |
| Toxicity Profile | Potential CNS depressant, skin irritant | Derived from N,N-Dimethylaniline toxicity[5],[4] |
Synthetic Methodologies & Mechanistic Causality
Synthesizing meta-substituted anilines requires careful strategic planning to avoid regioselectivity issues. Traditional nucleophilic aromatic substitution (SNAr) fails here because the electron-rich ring cannot stabilize the necessary Meisenheimer intermediate. Therefore, we rely on either transition-metal-catalyzed cross-coupling or direct alkylation of pre-functionalized precursors.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Synthesize the target compound via C-N cross-coupling of 3-bromothioanisole and dimethylamine. Causality & Design: This method is preferred for its high yield and lack of over-alkylation side products. We utilize Pd(OAc)2 as the precatalyst and BINAP as the bidentate ligand. BINAP's steric bulk and bidentate coordination prevent the formation of inactive palladium halide dimers post-oxidative addition, accelerating the catalytic cycle and preventing the inherent sulfur atom from poisoning the catalyst[6],[7].
Step-by-Step Workflow:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromothioanisole (1.0 equiv), dimethylamine hydrochloride (1.5 equiv), Pd(OAc)2 (2 mol%), and BINAP (3 mol%).
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Base Addition: Add sodium tert-butoxide (NaOtBu) (2.5 equiv). Rationale: A strong base is critical to deprotonate the amine hydrochloride, generating the free amine required for the transmetalation step[7].
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Reaction Execution: Suspend the mixture in anhydrous toluene (0.2 M). Heat to 100 °C for 12 hours. Toluene is chosen for its high boiling point and non-coordinating nature, which stabilizes the transient Pd(0) species[7].
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Workup: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Isolate the product via silica gel flash chromatography (Hexanes:EtOAc 9:1).
Protocol 2: Direct N-Alkylation of 3-(Methylthio)aniline
Objective: Synthesize the target compound via exhaustive methylation of a primary amine. Causality & Design: 3-(Methylthio)aniline is a commercially available, cost-effective starting material[3]. Alkylation with methyl iodide (CH3I) proceeds via an SN2 mechanism. The primary challenge is preventing over-alkylation to the quaternary ammonium salt[1]. We mitigate this by using a mild acid scavenger (K2CO3) and strictly controlling stoichiometric equivalents.
Step-by-Step Workflow:
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Preparation: Dissolve 3-(methylthio)aniline (1.0 equiv) in anhydrous DMF.
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Alkylation: Add K2CO3 (2.5 equiv) followed by the dropwise addition of CH3I (2.2 equiv) at 0 °C. Rationale: K2CO3 neutralizes the generated HI. If HI is left unneutralized, it will protonate the starting aniline, completely halting the nucleophilic attack.
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Heating: Warm the reaction to 60 °C and stir for 16 hours.
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Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the organic layer extensively with water (5x) to remove the DMF solvent.
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Purification: Distill under reduced pressure to yield the pure tertiary amine.
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic workflows for N,N-Dimethyl-3-(methylsulfanyl)aniline.
Analytical Characterization Signatures
To validate the success of the synthesis, specific analytical signatures must be confirmed:
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1H NMR (CDCl3, 400 MHz): The defining features will be a sharp 6-proton singlet around δ 2.95 ppm corresponding to the –N(CH3)2 group, and a 3-proton singlet near δ 2.48 ppm for the –SCH3 group. The aromatic region will display a characteristic meta-substituted splitting pattern (a triplet around δ 7.15 ppm for the C5 proton, and a multiplet for the remaining three protons).
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Mass Spectrometry (ESI-MS): An exact mass [M+H]+ peak at m/z 168.08 is expected.
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Infrared Spectroscopy (FT-IR): The absence of N-H stretching bands (3300-3500 cm⁻¹) confirms the complete conversion of primary/secondary amines to the tertiary state.
Applications in Drug Discovery
In medicinal chemistry, the N,N-dimethylaniline moiety is a privileged scaffold frequently utilized to interact with monoamine transporters and G-protein coupled receptors (GPCRs)[2]. The addition of the meta-methylsulfanyl group provides a unique metabolic profile. Unlike standard alkyl groups, thioethers can undergo in vivo oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones. This predictable metabolic liability is often exploited by drug development professionals to design soft drugs or prodrugs with highly controlled half-lives and clearance rates. Furthermore, the electron-rich nature of this compound makes it an excellent nucleophilic partner in the synthesis of complex triarylmethane dyes and advanced fluorescent probes[1].
References
Sources
- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. epa.gov [epa.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline [cdc.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
